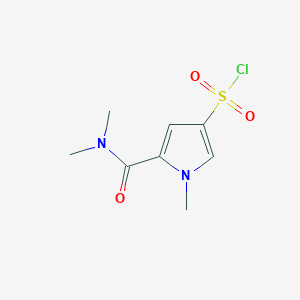
5-(dimethylcarbamoyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride
説明
5-(dimethylcarbamoyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride is a useful research compound. Its molecular formula is C8H11ClN2O3S and its molecular weight is 250.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Dimethylcarbamoyl chloride is known to transfer a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups . The targets could be proteins or enzymes with these functional groups.
Mode of Action
The compound might interact with its targets by transferring the dimethylcarbamoyl group, which could alter the target’s structure and function .
Biochemical Pathways
The exact pathways affected by this compound are unknown. It might be involved in pathways where the modification of alcoholic or phenolic hydroxyl groups plays a crucial role .
Pharmacokinetics
Dimethylcarbamoyl chloride is known to decompose rapidly in water , which could affect its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by this compound. Dimethylcarbamoyl chloride is known to form dimethyl carbamates, which usually have pharmacological or pesticidal activities .
Action Environment
Environmental factors such as pH and temperature could influence the stability and efficacy of this compound. For instance, dimethylcarbamoyl chloride is known to hydrolyze rapidly in water .
生物活性
5-(Dimethylcarbamoyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrole ring substituted with both a dimethylcarbamoyl group and a sulfonyl chloride group, which contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- IUPAC Name : 5-[(dimethylamino)carbonyl]-1-methyl-1H-pyrrole-3-sulfonyl chloride
- Molecular Formula : C₈H₁₁ClN₂O₃S
- CAS Number : 1489410-74-3
- Purity : ≥95%
The biological activity of this compound primarily stems from its sulfonyl chloride group, which is highly electrophilic. This property allows it to undergo nucleophilic substitution reactions with various biological targets, including enzymes and receptors. The dimethylcarbamoyl moiety may also enhance the compound's interaction with specific biological pathways.
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrrole-based compounds can inhibit the Myeloid cell leukemia 1 (Mcl-1) protein, a critical regulator of apoptosis in cancer cells. For instance, a study found that a related pyrrole compound effectively inhibited tumor growth in xenograft models, showcasing the potential for further development into therapeutic agents .
Acid Secretion Inhibition
This compound has been identified as a component in the development of proton pump inhibitors (PPIs). These compounds are crucial for managing conditions like peptic ulcers and gastroesophageal reflux disease (GERD). The mechanism involves reversible inhibition of the H+/K+-ATPase enzyme, leading to decreased gastric acid secretion .
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | Inhibition of Mcl-1 protein | |
| Acid secretion inhibition | Reversible inhibition of H+/K+-ATPase | |
| Enzyme inhibition | Nucleophilic attack on target enzymes |
Case Study: Mcl-1 Inhibition
In a notable study focused on pyrrole-based compounds, researchers synthesized various derivatives to evaluate their efficacy against Mcl-1. One compound demonstrated significant inhibition with an IC50 value of 30 μM, leading to apoptosis in cancer cells. This highlights the therapeutic potential of modifying the structure of pyrrole derivatives to enhance their biological activity .
Applications in Medicinal Chemistry
This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry. Its applications include:
- Synthesis of Drug Candidates : As a building block for various pharmaceuticals.
- Enzyme Inhibitors : Used in studies targeting enzyme activity related to cancer and other diseases.
特性
IUPAC Name |
5-(dimethylcarbamoyl)-1-methylpyrrole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O3S/c1-10(2)8(12)7-4-6(5-11(7)3)15(9,13)14/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEDMSUULBOKKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N(C)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















